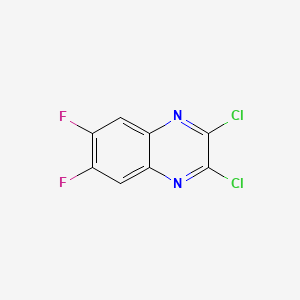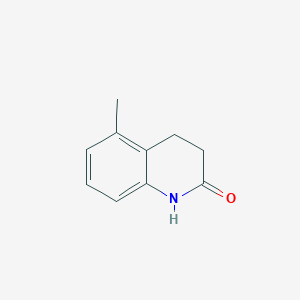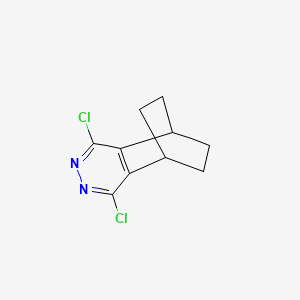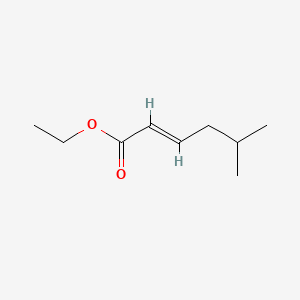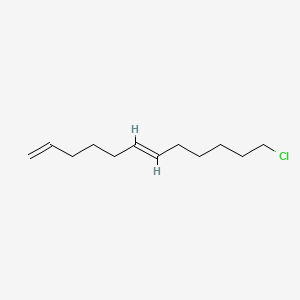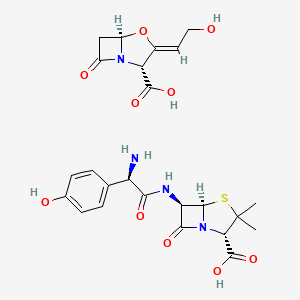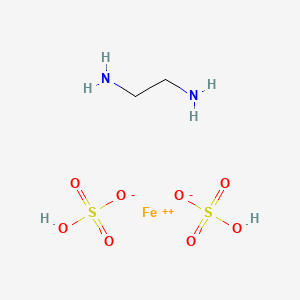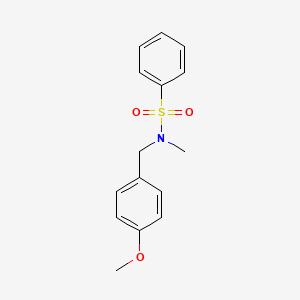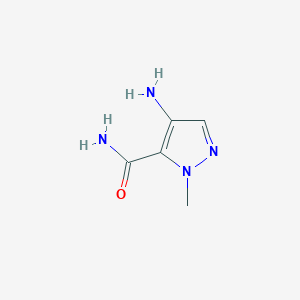![molecular formula C16H18N2O B1600224 Propanedinitrile, [[4-hydroxy-3,5-bis(1-methylethyl)phenyl]methylene]- CAS No. 71308-34-4](/img/structure/B1600224.png)
Propanedinitrile, [[4-hydroxy-3,5-bis(1-methylethyl)phenyl]methylene]-
Vue d'ensemble
Description
Propanedinitrile, [[4-hydroxy-3,5-bis(1-methylethyl)phenyl]methylene]-, is a type of nitrile compound that has a wide range of applications in scientific research. It is a colorless, volatile liquid with a slightly sweet odor that is soluble in water and other organic solvents. Propanedinitrile is used as a building block in organic synthesis, as a reagent in chemical reactions, and as a solvent for various compounds. In recent years, its use in biomedical research has gained prominence due to its unique properties.
Applications De Recherche Scientifique
AG 1406: A Comprehensive Analysis of Scientific Research Applications: AG 1406, also known as Propanedinitrile, [[4-hydroxy-3,5-bis(1-methylethyl)phenyl]methylene]-, is a compound with potential applications in various fields of scientific research. Below is a detailed analysis focusing on unique applications:
Agricultural Enhancements
Stilbene derivatives are explored for their use in agriculture, such as enhancing plant health and soil quality through nanoparticle-based formulations .
Environmental Stress Response
Plants produce stilbenes in response to environmental stresses like UV exposure and chemical treatments. AG 1406 could be studied for its role in stress resistance in plants .
Preservatives and Disinfectants
Stilbene compounds have potential applications as preservatives, antiseptics, and disinfectants due to their biological activity .
Enhancing Stilbene Biosynthesis
Research into environmental factors that enhance stilbene biosynthesis could be relevant for AG 1406, especially in plant cell and organ cultures .
Safety and Hazards
The safety data sheet for Propanedinitrile, [[4-hydroxy-3,5-bis(1-methylethyl)phenyl]methylene]- indicates that it is intended for research and development use by, or directly under the supervision of, a technically qualified individual . Always follow appropriate safety protocols when handling chemical substances.
Mécanisme D'action
Target of Action
AG 1406, also known as Propanedinitrile, [[4-hydroxy-3,5-bis(1-methylethyl)phenyl]methylene]-, is primarily a HER2 inhibitor . HER2, or Human Epidermal growth factor Receptor 2, is a protein that plays a crucial role in the growth, division, and repair of cells. Overexpression of HER2 is often associated with certain types of cancer, making it a significant target for cancer therapies .
Mode of Action
AG 1406 interacts with its target, HER2, by binding to it and inhibiting its activity . This inhibition prevents the downstream signaling pathways that are responsible for cell growth and division, thereby controlling the proliferation of cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by AG 1406 is the HER2 pathway. By inhibiting HER2, AG 1406 disrupts the downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell growth, survival, and differentiation .
Pharmacokinetics
It is suggested that ag 1406 has a pharmacokinetic profile that supports once-daily dosing and has a long duration of pharmacodynamic effects .
Result of Action
The inhibition of HER2 by AG 1406 leads to a decrease in cell proliferation, particularly in cancer cells where HER2 is overexpressed . This can result in the slowing or stopping of tumor growth.
Action Environment
The action of AG 1406 can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and kept tightly closed . It’s also important to note that the compound’s efficacy can be affected by the patient’s physiological condition, such as the presence of other diseases, genetic factors, and the patient’s overall health status .
Propriétés
IUPAC Name |
2-[[4-hydroxy-3,5-di(propan-2-yl)phenyl]methylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-10(2)14-6-12(5-13(8-17)9-18)7-15(11(3)4)16(14)19/h5-7,10-11,19H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDJFOADLLJFQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)C=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433157 | |
| Record name | Propanedinitrile, [[4-hydroxy-3,5-bis(1-methylethyl)phenyl]methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanedinitrile, [[4-hydroxy-3,5-bis(1-methylethyl)phenyl]methylene]- | |
CAS RN |
71308-34-4 | |
| Record name | Propanedinitrile, [[4-hydroxy-3,5-bis(1-methylethyl)phenyl]methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3R,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-3,4-dihydro-2H-pyran-2-yl]methoxy-tert-butyl-dimethylsilane](/img/structure/B1600141.png)
